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Compound of Interest

Compound Name: Ethyl(1-phenylethyl)benzene

Cat. No.: B094580

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of
substituted diarylethanes. Given the sparse availability of a centralized, extensive experimental
dataset for this broad class of compounds, this guide focuses on the foundational
thermodynamic data of the parent molecule, 1,2-diphenylethane (bibenzyl), and details the
robust experimental and computational methodologies required for determining these
properties for its substituted derivatives. Understanding these thermodynamic parameters—
namely the enthalpy of formation, standard entropy, and Gibbs free energy of formation—is
crucial for applications in drug development, materials science, and chemical process design,
as they govern molecular stability, reactivity, and intermolecular interactions.

Core Thermodynamic Concepts

The key thermodynamic properties that define the energetic landscape of a molecule are:

» Standard Enthalpy of Formation (AH°f): The change in enthalpy when one mole of a
compound is formed from its constituent elements in their standard states. It is a measure of
the molecule's energetic stability.

o Standard Molar Entropy (S°): A measure of the randomness or disorder of a mole of a
substance in its standard state. It is influenced by molecular complexity, symmetry, and
conformational flexibility.
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o Standard Gibbs Free Energy of Formation (AG°f): The free energy change that occurs when

one mole of a compound is formed from its constituent elements in their standard states. It is

the most definitive indicator of a molecule's thermodynamic stability at constant temperature

and pressure and is calculated using the equation:

AG°f = AH°f - TAS®f

where T is the absolute temperature and AS°f is the entropy of formation.

Data Presentation: Thermodynamic Properties of
1,2-Diphenylethane

The parent compound, 1,2-diphenylethane (also known as bibenzyl), serves as a crucial

reference point. The following tables summarize its experimentally determined thermodynamic

properties.

Table 1: Standard Molar Thermodynamic Properties of 1,2-Diphenylethane (Bibenzyl) at 298.15

K

Property Symbol Phase Value Units Reference
Enthalpy of ]

) AH°f solid 50.92 + 0.76 kJ/mol [1]
Formation
Enthalpy of

) AH°f gas 715 kJ/mol [2]
Formation
Entropy of

i gas 385 J/mol-K [2]
Formation
Heat )

) Cp solid 253.764 J/mol-K [3]
Capacity
Heat o

] Cp liquid 345 J/mol-K [2]
Capacity

Table 2: Phase Change Thermodynamics of 1,2-Diphenylethane
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Property Symbol Value Units Reference
Enthalpy of
) AHfus 18.7 kJ/mol [2]
Fusion
Enthalpy of
o AHvap 56.3 kJ/mol [2]
Vaporization

Note: Data for a wide range of substituted diarylethanes is not readily available in
comprehensive databases. The methodologies outlined in the following sections provide the
means to determine these values.

Experimental Protocols for Determining
Thermodynamic Properties

The determination of thermodynamic properties for substituted diarylethanes relies on precise
calorimetric and analytical techniques.

Determination of Enthalpy of Formation via Bomb
Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly
from its standard enthalpy of combustion (AH°c). This is achieved using a bomb calorimeter.

Experimental Workflow: Bomb Calorimetry
Workflow for determining enthalpy of formation using bomb calorimetry.
Detailed Methodology:

» Calibration: The heat capacity of the calorimeter (Ccal) is determined by combusting a
known mass of a standard substance with a certified heat of combustion, typically benzoic
acid.

o Sample Preparation: A precisely weighed pellet (approximately 1 gram) of the substituted
diarylethane is placed in the sample holder. A fuse wire of known length and material is
attached to the electrodes, with the wire in contact with the sample.
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Assembly and Pressurization: The bomb is sealed and purged of air, then filled with high-
purity oxygen to a pressure of approximately 30 atm.

Calorimetry: The bomb is submerged in a known mass of water in the calorimeter bucket.
The system is allowed to reach thermal equilibrium. The sample is then ignited, and the
temperature change of the water is recorded with high precision.

Corrections and Calculations: The raw temperature rise is corrected for heat contributions
from the fuse wire combustion and the formation of nitric acid from residual nitrogen. The
heat of combustion (q_comb) is calculated using: g_comb = Ccal * AT - gq_corrections

Enthalpy of Combustion (AH°c): The molar enthalpy of combustion is calculated from
g_comb and the moles of the sample.

Enthalpy of Formation (AH®f): The standard enthalpy of formation is then calculated using
Hess's Law, by applying the following equation for the combustionofaC_ aH b O cN_d
compound:

AH°f (compound) = [a * AH°f (CO2) + (b/2) * AH°f (H20)] - AH°c (compound)

The standard enthalpies of formation for CO2 and H20 are well-established values.

Determination of Standard Entropy

The absolute standard entropy (S°) of a substance is determined from heat capacity
measurements from near absolute zero to the desired temperature (e.g., 298.15 K).

Experimental Workflow: Entropy Determination

Workflow for the experimental determination of absolute entropy.

Detailed Methodology:

o Low-Temperature Calorimetry: The heat capacity (Cp) of the sample is measured as a
function of temperature using an adiabatic calorimeter, starting from a very low temperature
(e.g., near liquid helium temperature) up to the target temperature.
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e Phase Transitions: If the substance undergoes any phase transitions (e.g., solid-solid,
melting, boiling) within the temperature range, the enthalpy of each transition (AH_trans) is
measured, typically using differential scanning calorimetry (DSC).

o Entropy Calculation: The absolute entropy at a given temperature T is calculated by
integrating the heat capacity data and adding the entropy changes for any phase transitions:

S°(T) = J(from O to T_fus) (Cp(solid)/T) dT + AH_fus/T_fus + [(from T_fus to T) (Cp(liquid)/T)
dT

The Third Law of Thermodynamics establishes that the entropy of a perfect crystal at
absolute zero is zero, providing the starting point for this integration.

Computational Protocols for Thermodynamic
Properties

With the advancement of computational chemistry, thermodynamic properties can be
calculated with high accuracy, providing a valuable alternative or complement to experimental
methods, especially for compounds that are difficult to synthesize or handle.

Computational Workflow: Ab Initio Thermochemistry

Computational workflow for determining thermodynamic properties.

Detailed Methodology:

o Geometry Optimization: The first step is to find the lowest energy structure of the molecule.
This is typically done using Density Functional Theory (DFT) methods, such as B3LYP with a
suitable basis set (e.g., 6-31G(d)).

e Frequency Calculation: A vibrational frequency analysis is performed on the optimized
geometry at the same level of theory. This calculation confirms that the structure is a true
minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE)
and thermal corrections to enthalpy and entropy.

e High-Accuracy Single-Point Energy: To obtain a more accurate electronic energy, a single-
point energy calculation is performed on the optimized geometry using a more
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computationally expensive, high-level composite method like Gaussian-n theories (e.g., G3,
G4) or Complete Basis Set (CBS) methods (e.g., CBS-QB3).

o Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is then
calculated. A common approach is to use isodesmic reactions. An isodesmic reaction is a
hypothetical reaction where the number and types of bonds are conserved on both the
reactant and product sides. This minimizes the error in the calculation. For a target molecule
(T), the reaction would be:

T+R1->P1+P2

where the thermodynamic properties of the reference molecules (R1, P1, P2) are known
experimentally. The enthalpy of reaction (AH_rxn) is calculated from the computed energies.
The enthalpy of formation of the target molecule is then derived:

AH°(T) = [AH°f(P1) + AH°f(P2)] - AH°f(R1) - AH_rxn

e Entropy and Gibbs Free Energy Calculation: The standard entropy (S°) is obtained directly
from the frequency calculation, which includes translational, rotational, vibrational, and
electronic contributions. The Gibbs free energy of formation (AG°f) can then be calculated
using the computed AH°f and S°.

Influence of Substituents on Thermodynamic
Properties

While a comprehensive dataset is lacking, the effect of substituents on the thermodynamic
properties of diarylethanes can be inferred from established principles and data from related
aromatic compounds.

» Enthalpy of Formation:

o Electron-donating groups (e.g., -OCH3, -CH3) generally lead to a more negative (or less
positive) enthalpy of formation, indicating increased thermodynamic stability.

o Electron-withdrawing groups (e.g., -NO2) often result in a less negative (or more positive)
enthalpy of formation, reflecting decreased stability.
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o Halogens have a mixed effect. While they are electronegative, their size and polarizability
also play a role. Generally, halogenation tends to make the enthalpy of formation more
negative.

o Steric hindrance between bulky substituents or between substituents and the diarylethane
backbone can introduce strain, leading to a less favorable enthalpy of formation.

e Entropy:

o Molecular Mass and Size: Increasing the mass and size of the molecule by adding
substituents generally increases the standard entropy.

o Symmetry: Highly symmetrical molecules have lower entropy than less symmetrical
isomers. The position of substituents can therefore significantly impact S°.

o Conformational Flexibility: Substituents that can rotate freely (like a methoxy group) will
increase the number of accessible conformations and thus increase the entropy.

Relevance in Drug Development

The thermodynamic properties of substituted diarylethanes are of significant interest in drug
development, particularly for compounds that target specific biological pathways. For instance,
some diarylethane derivatives are investigated for their role in modulating protein-protein
interactions.

Logical Relationship: Thermodynamics and Drug-Receptor Binding

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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